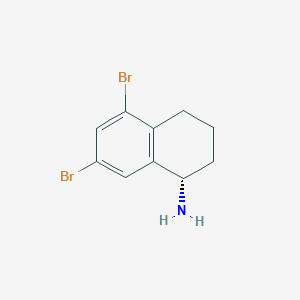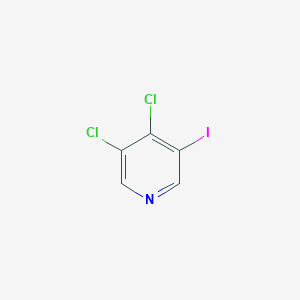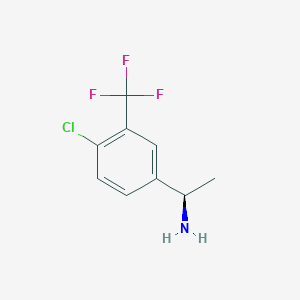
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: is a brominated derivative of tetrahydronaphthalen-1-amine. This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions of the tetrahydronaphthalene ring structure. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can affect its chemical behavior and interactions.
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydronaphthalen-1-amine: The compound can be synthesized by the bromination of tetrahydronaphthalen-1-amine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent can be employed.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch production where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: Advanced methods like continuous flow synthesis can be used to improve efficiency and scalability.
Análisis De Reacciones Químicas
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like sodium azide (NaN3) can replace bromine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral medium.
Reduction: LiAlH4, in ether solvent.
Substitution: NaN3, in polar aprotic solvents like DMF (dimethylformamide).
Major Products Formed:
Oxidation Products: Dibromonaphthalene-1,2-dione derivatives.
Reduction Products: Dibromonaphthalen-1-amine derivatives.
Substitution Products: Azido derivatives of the compound.
Aplicaciones Científicas De Investigación
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of brominated compounds on cellular processes.
Industry: It can be used in the production of advanced materials and chemicals.
Mecanismo De Acción
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: can be compared with other similar compounds such as 5,7-dibromonaphthalene-1-amine and 1,2,3,4-tetrahydronaphthalen-1-amine . The presence of bromine atoms in the structure makes it unique in terms of reactivity and biological activity.
Comparación Con Compuestos Similares
5,7-Dibromonaphthalene-1-amine
1,2,3,4-Tetrahydronaphthalen-1-amine
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(1S)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBQGHXNMPNFN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8052595.png)

![2-Chlorofuro[3,2-d]pyrimidine](/img/structure/B8052604.png)
![5,7-Dibromobenzo[d]isoxazol-3-amine](/img/structure/B8052623.png)





